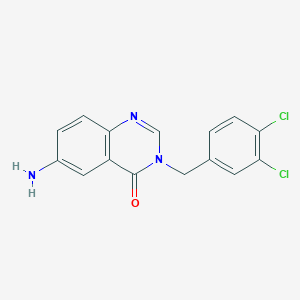

6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

6-amino-3-[(3,4-dichlorophenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O/c16-12-3-1-9(5-13(12)17)7-20-8-19-14-4-2-10(18)6-11(14)15(20)21/h1-6,8H,7,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAIFTGBCQQODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=NC3=C(C2=O)C=C(C=C3)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approach via Substituted Benzamides

A prominent method for synthesizing quinazolin-4(3H)-one derivatives, including 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one, involves the cyclization of substituted 2-amino benzamides. A recent efficient protocol employs dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H₂O₂) as an oxidant to facilitate the formation of the quinazolinone ring system through a radical mechanism.

-

- The reaction mixture typically contains the substituted 2-amino benzamide (e.g., 6-amino-3-(3,4-dichlorobenzyl) derivative), DMSO, and H₂O₂.

- Heating at elevated temperatures (~130–150 °C) for extended periods (14–20 hours) under stirring promotes ring closure.

- The reaction proceeds via initial dehydration to form an imine intermediate, followed by oxidation and cyclization to yield the quinazolinone core.

- Post-reaction workup involves extraction with ethyl acetate, drying, and purification by column chromatography.

-

- The presence of α-hydrogen in the sulfoxide is essential for the reaction to proceed.

- Radical scavengers such as TEMPO or BHT reduce product yield, confirming a radical-mediated pathway.

- This method offers moderate to good yields and can be adapted to various substituted benzamides.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Substrate | 2-amino substituted benzamide | 1 mmol scale |

| Solvent | Dimethyl sulfoxide (DMSO) | Also carbon source |

| Oxidant | Hydrogen peroxide (H₂O₂, 30% aqueous) | 1 equivalent |

| Temperature | 130–150 °C | Elevated temperature required |

| Reaction time | 14–20 hours | Monitored by TLC |

| Purification | Column chromatography | Silica gel |

| Mechanism | Radical pathway | Confirmed by inhibition with scavengers |

Synthesis via 6,8-Dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one Intermediates

Another approach involves the synthesis of quinazolinone derivatives substituted with halogens and dichlorobenzyl groups, followed by functional group transformations:

-

- Preparation of 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one as a key intermediate.

- Reaction with electrophilic reagents such as ethyl chloroacetate or acetic anhydride to introduce ester or acetyl groups.

- Conversion to thione derivatives by reaction with thiourea under acidic conditions.

- Subsequent acetylation or alkylation to modify the thione moiety.

- Hydrazinolysis to obtain hydrazide derivatives.

Reaction Conditions and Yields:

- Reflux in ethanol with hydrazine hydrate for 5 hours yields hydrazine derivatives.

- Yields for hydrazine derivatives around 37% with melting points above 300 °C.

- Structural confirmations via IR spectroscopy (NH and NH2 stretching, C=N stretching) and ¹H NMR.

| Step | Reagents/Conditions | Product Type | Yield (%) | Characterization Techniques |

|---|---|---|---|---|

| Synthesis of quinazolinone | Starting materials with bromination | 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one | Not specified | IR, NMR |

| Electrophilic substitution | Ethyl chloroacetate, acetic anhydride | Ester and acetyl derivatives | Not specified | IR spectra (e.g., C=O at ~1739 cm⁻¹) |

| Thione formation | Thiourea, acidic medium | Quinazoline-4(3H)-thione derivatives | Not specified | Mechanistic studies, IR |

| Hydrazinolysis | Hydrazine hydrate, reflux in ethanol | Hydrazine derivatives | 37 | IR, ¹H NMR |

Mechanistic Insights

- The DMSO/H₂O₂ mediated synthesis proceeds via a radical mechanism involving initial formation of an imine intermediate by dehydration of the amino benzamide.

- Methanesulfinic acid is eliminated during the process, and oxidation leads to ring closure forming the quinazolinone.

- Radical scavenger experiments confirm the radical nature of the reaction pathway.

- In the electrophilic substitution and thione formation routes, nucleophilic attack and substitution reactions dominate, with subsequent functional group transformations.

Summary Table of Preparation Methods

| Methodology | Starting Material | Key Reagents & Conditions | Mechanism | Yield Range | Notes |

|---|---|---|---|---|---|

| DMSO/H₂O₂-mediated cyclization | Substituted 2-amino benzamide | DMSO, H₂O₂, 130–150 °C, 14–20 h | Radical | Moderate to good | Green oxidant, radical pathway |

| Electrophilic substitution & thione formation | 6,8-Dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one | Ethyl chloroacetate, acetic anhydride, thiourea, hydrazine hydrate | Nucleophilic substitution | Variable | Multi-step, functional group diversity |

| Anthranilic acid derivative route | 5-Iodoanthranilic acid and derivatives | H₂O₂, ethanol reflux, acetic anhydride, PCl₃ | Cyclization, dehydration | Moderate | Less direct for target compound |

Analyse Chemischer Reaktionen

Types of Reactions: 6-Amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.

Substitution: Substitution reactions can be employed to replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : Quinazolinone derivatives, including 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one, have been shown to possess anticancer properties. Studies indicate that these compounds can inhibit the growth of cancer cells by interacting with specific biological targets such as enzymes and receptors involved in tumor progression. For instance, structural modifications in quinazolinones can enhance their efficacy against certain cancer types due to improved binding affinities to target proteins .

- Antimicrobial Properties : This compound has demonstrated significant antibacterial and antifungal activities. Research indicates that quinazolinones can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of halogenated phenyl groups enhances the lipophilicity and biological activity of these compounds, facilitating better interaction with microbial targets .

- Anti-inflammatory Effects : Quinazolinone derivatives are also explored for their anti-inflammatory properties. They can inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Synthetic Chemistry Applications

The versatility of this compound extends into synthetic chemistry:

- Building Block for Synthesis : This compound serves as a valuable building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, enabling the creation of novel derivatives with enhanced biological activities .

- Reaction Pathways : Various synthetic routes have been developed to produce this quinazolinone derivative efficiently. For example, one-pot reactions involving o-amino benzamides and thiols have been reported, yielding high amounts of quinazolinones without the need for transition metals or external oxidants .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

Wirkmechanismus

The mechanism by which 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Key Compounds :

- 5-((3,4-Dichlorobenzyl)oxy)quinazolin-4(3H)-one (): Features a dichlorobenzyloxy group instead of a direct benzyl linkage. The oxygen bridge reduces steric bulk but may decrease lipophilicity compared to the target compound. LCMS data (m/z 310 [M+H]+) indicates a lower molecular weight (309.15 g/mol) than the target compound (320.18 g/mol) .

- 6,8-Dichloro-3-(4-methylbenzyl)quinazolin-4(3H)-one (): Substitutes 4-methylbenzyl and additional chlorine at the 6- and 8-positions. Molecular weight: 319.20 g/mol .

Structural Impact :

α-Glucosidase Inhibition :

- The target compound’s structural analogue, N'-(2-(2-(3,4-dichlorobenzyl)-4-oxoquinazolin-3(4H)-yl)acetyl)-2-oxo-2H-chromene-3-carbohydrazide , exhibits an IC50 of 6.11 µM, attributed to the dichlorobenzyl group’s hydrophobic interactions .

- 2-Substituted Quinazolinones with Coumarin (): IC50 values correlate with substituent bulk, suggesting the target compound’s dichlorobenzyl group may enhance target binding.

Functional Potency :

- Benzoquinazolinone 12 (): A structurally complex derivative with a pyridinylmethyl group shows higher functional potency than BQCA, a known acetylcholine receptor modulator. This highlights the impact of extended aromatic systems on activity .

Physicochemical Properties

Biologische Aktivität

6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This quinazolinone derivative has been studied for its potential applications as an anticonvulsant and its activity against various biological targets.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H11Cl2N3O

- Molecular Weight : 320.18 g/mol

- CAS Number : 1071463-83-6

- Purity : Typically around 95% .

The compound contains a quinazolinone core, which is known for its broad spectrum of biological activities. The presence of the dichlorobenzyl group is significant for enhancing its pharmacological properties.

Anticonvulsant Activity

Research has demonstrated that derivatives of quinazolin-4(3H)-one, including this compound, exhibit anticonvulsant properties. A study evaluated various quinazolinone derivatives, revealing that specific substitutions at the 3-position significantly influenced their biological activity. Compounds with a 3-amino group showed moderate to significant anticonvulsant effects compared to standard treatments like diazepam .

Table 1: Anticonvulsant Activity of Quinazolinone Derivatives

| Compound ID | Structure | Anticonvulsant Activity |

|---|---|---|

| 4b | Structure | Significant |

| 7b | Structure | Moderate |

| 9b | Structure | Significant |

| 6 | Structure | Mild to Moderate |

The anticonvulsant activity of these compounds is primarily attributed to their ability to bind noncompetitively to AMPA receptors, which play a crucial role in excitatory neurotransmission in the central nervous system. This binding can modulate synaptic transmission and potentially reduce seizure activity .

Other Biological Activities

In addition to anticonvulsant properties, quinazolinone derivatives have been reported to exhibit:

- Antitumor Activity : Some studies suggest that these compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro.

- Antibacterial Properties : Research indicates that some quinazolinones possess antibacterial activity against a range of pathogens.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of quinazolinone derivatives. For instance:

- Synthesis and Evaluation : A study synthesized multiple substituted quinazolinones and evaluated their biological activities. Compounds with specific substitutions at the 2 and 3 positions were found to enhance activity significantly compared to unsubstituted analogs .

- Comparative Studies : Research comparing various quinazolinones highlighted that modifications at the benzyl position could lead to improved efficacy against specific targets, including both central nervous system disorders and bacterial infections.

Table 2: Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthetic yield of 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one?

- Methodological Answer : Microwave-assisted synthesis significantly improves yields (e.g., up to 75% for similar quinazolinones) compared to conventional heating. For example, refluxing hydrazine hydrate with benzoxazinone precursors at 120–130°C for 3 hours under microwave irradiation reduces reaction time by 50–70% while maintaining high purity . Key parameters include solvent polarity (non-polar solvents like toluene enhance efficiency) and controlled temperature gradients .

Q. What analytical techniques are critical for characterizing quinazolin-4(3H)-one derivatives?

- Methodological Answer : Combine 1H/13C NMR to confirm substitution patterns (e.g., 3,4-dichlorobenzyl group integration), IR spectroscopy for carbonyl (C=O) and amine (N–H) stretching, and mass spectrometry for molecular ion validation. For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities. Purity is assessed via HPLC with C18 columns and acetonitrile/water gradients .

Q. How do substituents at the 3-position influence biological activity in quinazolin-4(3H)-ones?

- Methodological Answer : The 3,4-dichlorobenzyl group enhances lipophilicity and receptor binding affinity. For example, 3-aryl/alkyl substitutions improve antimicrobial potency by disrupting bacterial cell membranes (MIC: 2–8 µg/mL for Gram-positive strains). Comparative SAR studies using analogs with halogens (Cl, Br) or electron-withdrawing groups (NO₂) reveal steric and electronic effects on activity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological data for quinazolin-4(3H)-ones?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Validate results using:

Q. How does microwave irradiation alter reaction kinetics in quinazolin-4(3H)-one synthesis?

- Methodological Answer : Microwave energy accelerates nucleophilic ring-opening of benzoxazinones by reducing activation energy. Kinetic studies (monitored via TLC) show a 3-fold increase in reaction rate compared to conventional heating. Arrhenius plots confirm lower Ea values (ΔE ≈ 15–20 kJ/mol) under microwave conditions .

Q. What catalytic systems improve atom economy in quinazolin-4(3H)-one synthesis?

- Methodological Answer : KAl(SO₄)₂·12H₂O (10 mol%) in solvent-free conditions achieves 85–90% yield via Lewis acid-mediated cyclocondensation. Mechanistic studies (FT-IR, GC-MS) suggest the catalyst stabilizes intermediates during hydrazine attack on carbonyl groups .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacological results?

- Methodological Answer : Optimize pharmacokinetics via LogP adjustments (target 2–3 for blood-brain barrier penetration) and pro-drug strategies (e.g., esterification of polar groups). In vivo analgesic models (e.g., tail-flick test) require dose escalation (10–50 mg/kg) to account for metabolic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.